4-Iodo-1-(methoxymethyl)-1H-pyrazole
Description
4-Iodo-1-(methoxymethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by an iodine atom at the 4-position and a methoxymethyl group at the 1-position of the pyrazole ring. This compound serves as a critical intermediate in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. For example, it is used in the synthesis of heptanitro-bipyrazole (HNBP), a high-density oxidizer, through a three-step process involving N-protection, homocoupling, and nitration . The methoxymethyl group enhances solubility in polar solvents and stabilizes the intermediate during catalytic cycles, making it advantageous for multi-step syntheses.
Properties
Molecular Formula |
C5H7IN2O |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
4-iodo-1-(methoxymethyl)pyrazole |
InChI |
InChI=1S/C5H7IN2O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 |
InChI Key |
BRFDNDNRDQJQOJ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The reactivity and physical properties of iodopyrazoles are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
- Solubility : The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic substituents like 4-methoxybenzyl .
- Reactivity : Substituents with electron-donating groups (e.g., methoxymethyl) enhance oxidative addition in Pd-catalyzed reactions, whereas bulky groups (e.g., phenylethyl) may sterically hinder coupling efficiency .
- Stability : Methoxymethyl ethers are stable under basic conditions but cleaved by strong acids, unlike methyl or benzyl groups, which are more robust .
Reactivity in Cross-Coupling Reactions
The iodine atom at the 4-position enables participation in cross-coupling reactions. A comparative study of difluoromethylation yields highlights substituent effects:
- 4-Iodo-1-(4-methoxyphenyl)-1H-pyrazole achieved 60% yield in Pd-catalyzed difluoromethylation, while its 3-iodo analog showed significantly lower efficiency due to unfavorable steric and electronic effects .
- 4-Iodo-1-(methoxymethyl)-1H-pyrazole is preferred for homocoupling due to the methoxymethyl group’s balance of steric accessibility and electronic activation .
Crystallographic and Spectroscopic Data
Crystallographic studies of 4-iodo-1H-pyrazole reveal that N-substituents influence packing patterns:
Q & A
Q. What are the established synthetic routes for preparing 4-Iodo-1-(methoxymethyl)-1H-pyrazole, and what reaction yields are typically observed?
- Methodological Answer : The synthesis often involves cyclization of β-dicarbonyl precursors or functionalization of preformed pyrazole cores. For example, acylation of 4-aminopyrazole derivatives with acetic anhydride under controlled conditions (0–5°C, 30 minutes) yields methoxymethyl-substituted pyrazoles with ~63–64% yields . Alternatively, iodination via Sonogashira coupling or electrophilic substitution on 1H-pyrazole precursors can introduce the iodine moiety. A 9.43 mol-scale reaction for 4-iodo-1-(1-ethoxyethyl)-1H-pyrazole achieved 93% yield after distillation, suggesting scalability for analogous derivatives .
Q. How is the structural confirmation of this compound achieved experimentally?
- Methodological Answer : 1H/13C NMR spectroscopy is critical for verifying substitution patterns. For instance, methoxymethyl groups exhibit distinct singlets at δ ~3.2–4.3 ppm (CH3 and CH2) in DMSO-d6, while the pyrazole ring protons resonate at δ ~7.5–8.1 ppm . UV spectroscopy (e.g., λmax ~364 nm for N=N groups) and HRMS (e.g., [M+Na]+ matching calculated values within 0.1 ppm) further validate purity and molecular weight .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Distillation : Effective for volatile derivatives (e.g., bp 70°C at 2.2 mbar) .
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate (10:1) resolves iodopyrazoles with 64% recovery .
- Recrystallization : Ethanol or diethyl ether recrystallization improves purity, as demonstrated for acetamide derivatives .
Advanced Research Questions
Q. How can the N-acylation reaction be optimized to introduce methoxymethyl groups in pyrazole derivatives?
- Methodological Answer : Key parameters include:
- Solvent Choice : Absolute diethyl ether minimizes side reactions during acylation .
- Temperature Control : Maintaining 0–5°C prevents overheating and byproduct formation.
- Stoichiometry : A twofold molar excess of acetic anhydride ensures complete reaction .
Systematic screening via Design of Experiments (DoE) can further optimize time and catalyst loading.
Q. What challenges arise in interpreting NMR data for this compound derivatives, and how can they be resolved?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Br, I) deshield adjacent protons, shifting peaks upfield. For example, bromophenyl substituents alter pyrazole ring proton shifts by ~0.3–0.5 ppm compared to chlorophenyl analogs .
- Solvent Artifacts : DMSO-d6 can cause peak broadening; CDCl3 is preferable for sharper signals in iodinated derivatives .
- 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments, particularly for overlapping CH2/CH3 groups.
Q. How do coupling reactions (e.g., Sonogashira) impact the functionalization of this compound?
- Methodological Answer :
- Catalyst Systems : Palladium/copper catalysts enable cross-coupling with alkynes, though methoxymethyl groups may require protecting groups to prevent side reactions .
- Reaction Scale : Multi-gram syntheses (e.g., 2327 g in 93% yield) demonstrate scalability for Sonogashira-derived products .
- Electrochemical Methods : Direct selenylation via electrochemical amination achieves 64% yield without traditional catalysts, offering a greener alternative .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with literature values for analogous compounds (e.g., δ 13.1 ppm for NH in bromophenyl vs. δ 13.19 ppm in chlorophenyl derivatives) .
- X-ray Crystallography : If available, SHELXL refinement (using SHELX software) resolves ambiguities by providing exact bond lengths and angles .
- Isotopic Labeling : Deuterated analogs or 15N-labeled pyrazoles clarify splitting patterns in complex spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
